molecular formula C16H24N2O5S B215591 Ethyl {4-[(hexylamino)sulfonyl]anilino}(oxo)acetate

Ethyl {4-[(hexylamino)sulfonyl]anilino}(oxo)acetate

Cat. No. B215591
M. Wt: 356.4 g/mol
InChI Key: LANIUUODIJENMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(hexylamino)sulfonyl]anilino}(oxo)acetate, commonly known as EHA, is a small molecule inhibitor that is used in scientific research for its ability to inhibit protein-protein interactions. EHA has been found to be effective in inhibiting a range of protein-protein interactions, making it a valuable tool in the study of biological processes.

Mechanism of Action

EHA works by binding to the surface of proteins, preventing them from interacting with other proteins. This mechanism of action makes EHA a valuable tool in the study of protein-protein interactions and their role in biological processes.
Biochemical and Physiological Effects:
EHA has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. EHA has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EHA in lab experiments is its ability to selectively inhibit protein-protein interactions, making it a valuable tool in the study of biological processes. However, EHA has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of EHA in scientific research. One potential application is in the development of new cancer therapies, as EHA has been found to be effective in inhibiting the interaction between the E3 ubiquitin ligase and the tumor suppressor protein p53. Additionally, EHA may have potential in the treatment of neurodegenerative diseases, as it has been shown to have a neuroprotective effect. Further research is needed to fully understand the potential applications of EHA in scientific research.

Synthesis Methods

EHA can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of EHA involves the reaction of 4-aminobenzenesulfonamide, hexylamine, and ethyl oxalylacetate in the presence of a catalyst. The resulting product is then purified using various methods, including chromatography.

Scientific Research Applications

EHA has been used in a range of scientific research applications, including the study of cancer, infectious diseases, and autoimmune disorders. EHA has been found to be effective in inhibiting the interaction between the E3 ubiquitin ligase and the tumor suppressor protein p53, which is important in the development of cancer. EHA has also been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which is important in the development of COVID-19.

properties

Product Name

Ethyl {4-[(hexylamino)sulfonyl]anilino}(oxo)acetate

Molecular Formula

C16H24N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[4-(hexylsulfamoyl)anilino]-2-oxoacetate

InChI

InChI=1S/C16H24N2O5S/c1-3-5-6-7-12-17-24(21,22)14-10-8-13(9-11-14)18-15(19)16(20)23-4-2/h8-11,17H,3-7,12H2,1-2H3,(H,18,19)

InChI Key

LANIUUODIJENMW-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

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